Ditert-butyl(dichloro)stannane;4,7-diphenyl-1,10-phenanthroline
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Overview
Description
Ditert-butyl(dichloro)stannane;4,7-diphenyl-1,10-phenanthroline is a compound that combines the properties of an organotin compound and a phenanthroline derivative. The organotin component, ditert-butyl(dichloro)stannane, is known for its applications in organic synthesis and catalysis. The phenanthroline derivative, 4,7-diphenyl-1,10-phenanthroline, is widely used in coordination chemistry and as a ligand in various metal complexes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-diphenyl-1,10-phenanthroline involves the reaction of o-nitroaniline with arsenic acid in dilute sulfuric acid, followed by the addition of β-chloropropiophenone. The mixture is heated and then neutralized with sodium hydroxide. The resulting product is extracted with benzene and purified through recrystallization .
Ditert-butyl(dichloro)stannane can be synthesized by reacting tert-butyl chloride with tin tetrachloride in the presence of a suitable solvent. The reaction is typically carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for these compounds often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ditert-butyl(dichloro)stannane undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: It can be reduced to form lower oxidation state tin compounds.
4,7-diphenyl-1,10-phenanthroline undergoes:
Coordination Reactions: It forms complexes with various metal ions, which can be used in catalysis and materials science.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as alkoxides, amines, and thiolates.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Coordination Reactions: Metal salts such as copper(II) sulfate or iron(II) chloride are used to form metal-phenanthroline complexes.
Major Products
Substitution Reactions: Products include organotin compounds with various functional groups.
Reduction Reactions: Products include lower oxidation state tin compounds.
Coordination Reactions: Products include metal-phenanthroline complexes with diverse applications
Scientific Research Applications
Chemistry
Coordination Chemistry: 4,7-diphenyl-1,10-phenanthroline is used as a ligand to form stable metal complexes.
Biology and Medicine
Biochemical Assays: Metal-phenanthroline complexes are used in assays to detect metal ions in biological samples.
Therapeutic Agents: Some organotin compounds have shown potential as anticancer agents.
Industry
Mechanism of Action
The mechanism of action of ditert-butyl(dichloro)stannane involves its ability to act as a Lewis acid, facilitating various organic transformations by stabilizing reaction intermediates . The 4,7-diphenyl-1,10-phenanthroline component acts as a chelating ligand, forming stable complexes with metal ions and enhancing their reactivity in catalytic processes .
Comparison with Similar Compounds
Similar Compounds
Tetramethyltin: Another organotin compound used in organic synthesis.
1,10-Phenanthroline: A simpler phenanthroline derivative used in coordination chemistry
Uniqueness
Ditert-butyl(dichloro)stannane;4,7-diphenyl-1,10-phenanthroline is unique due to its combination of organotin and phenanthroline properties, making it versatile in both catalysis and coordination chemistry. Its ability to form stable metal complexes and act as a catalyst in various reactions sets it apart from other similar compounds .
Properties
Molecular Formula |
C32H34Cl2N2Sn |
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Molecular Weight |
636.2 g/mol |
IUPAC Name |
ditert-butyl(dichloro)stannane;4,7-diphenyl-1,10-phenanthroline |
InChI |
InChI=1S/C24H16N2.2C4H9.2ClH.Sn/c1-3-7-17(8-4-1)19-13-15-25-23-21(19)11-12-22-20(14-16-26-24(22)23)18-9-5-2-6-10-18;2*1-4(2)3;;;/h1-16H;2*1-3H3;2*1H;/q;;;;;+2/p-2 |
InChI Key |
MXLQCOIUYVEIFY-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(C)[Sn](C(C)(C)C)(Cl)Cl.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5 |
Origin of Product |
United States |
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